molecular formula C9H19N3O B3075984 N-isopropyl-1,4-diazepane-1-carboxamide CAS No. 1038237-31-8

N-isopropyl-1,4-diazepane-1-carboxamide

Cat. No.: B3075984
CAS No.: 1038237-31-8
M. Wt: 185.27 g/mol
InChI Key: ZTDVMZXDKAWLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1,4-diazepane-1-carboxamide is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. Its unique structure enables investigations in drug synthesis, polymer chemistry, and material science, contributing to advancements in various disciplines.

Scientific Research Applications

N-isopropyl-1,4-diazepane-1-carboxamide finds applications in diverse scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-isopropyl-1,4-diazepane-1-carboxamide is not specified in the available sources. Its effects would depend on its application in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1,4-diazepane-1-carboxamide
  • N-ethyl-1,4-diazepane-1-carboxamide
  • N-propyl-1,4-diazepane-1-carboxamide

Uniqueness

N-isopropyl-1,4-diazepane-1-carboxamide stands out due to its unique isopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-propan-2-yl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(2)11-9(13)12-6-3-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVMZXDKAWLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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